molecular formula C9H17NO2 B1394674 3-(((Tetrahydrofuran-2-yl)methoxy)methyl)azetidine CAS No. 1220027-30-4

3-(((Tetrahydrofuran-2-yl)methoxy)methyl)azetidine

Cat. No. B1394674
M. Wt: 171.24 g/mol
InChI Key: FWTQTTTURFNXKS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“3-(((Tetrahydrofuran-2-yl)methoxy)methyl)azetidine” is a chemical compound with the formula C9H17NO2 and a molecular weight of 171.24 . It is used for research purposes .

Scientific Research Applications

Sphingosine-1-Phosphate Receptor Agonist in Autoimmune Diseases

The compound 1-({6-[(2-methoxy-4-propylbenzyl)oxy]-1-methyl-3,4-dihydronaphthalen-2-yl}methyl)azetidine-3-carboxylic acid (ceralifimod, ONO-4641), a selective agonist for S1P1 and S1P5 receptors, has been discovered as a potential treatment for autoimmune diseases such as relapsing-remitting multiple sclerosis (RRMS). It shows significant selectivity for S1P1 over S1P3 and demonstrates potent effects in peripheral lymphocyte lowering tests in mice (Kurata et al., 2017).

Anticancer Applications

Thiourea compounds bearing a 3-(4-methoxyphenyl)azetidine moiety have been designed and synthesized as potential antitumor agents. These compounds were evaluated for their anticancer activity against various human cancer cell lines and showed promising results, with certain compounds exhibiting greater potency than Doxorubicin in specific cell lines. This research highlights the therapeutic potential of azetidine derivatives in cancer treatment (Parmar et al., 2021).

GABA Uptake Inhibition for Neurological Applications

Azetidine derivatives have been studied as GABA-uptake inhibitors. These compounds, particularly those with specific substitutions, demonstrated significant potency at GAT-1 and GAT-3 transporters. This research suggests the potential application of azetidine derivatives in the treatment of neurological disorders (Faust et al., 2010).

Synthetic Utility in Organic Chemistry

The synthetic utility of N-alkylidene-(2,3-dibromo-2-methylpropyl)amines and N-(2,3-dibromo-2-methylpropylidene)benzylamines has been demonstrated in the synthesis of 3-methoxy-3-methylazetidines. This research provides insight into the reaction mechanism and highlights the versatility of azetidine derivatives in synthetic organic chemistry (Stankovic et al., 2011).

Catalytic Asymmetric Addition in Organic Synthesis

Enantiopure N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol, derived from l-(+)-methionine, was evaluated for catalytic asymmetric addition of organozinc reagents to aldehydes. This research shows the potential of azetidine derivatives as chiral ligands in asymmetric synthesis, achieving high enantioselectivity (Wang et al., 2008).

properties

IUPAC Name

3-(oxolan-2-ylmethoxymethyl)azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO2/c1-2-9(12-3-1)7-11-6-8-4-10-5-8/h8-10H,1-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWTQTTTURFNXKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(OC1)COCC2CNC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20696404
Record name 3-{[(Oxolan-2-yl)methoxy]methyl}azetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20696404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(((Tetrahydrofuran-2-yl)methoxy)methyl)azetidine

CAS RN

1220027-30-4
Record name 3-{[(Oxolan-2-yl)methoxy]methyl}azetidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20696404
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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